Dar-2

Fluorescence Microscopy Live-Cell Imaging Nitric Oxide

Researchers studying NO in acidic microenvironments or performing prolonged live-cell imaging face probe failure due to pH sensitivity and photobleaching. DAR-2 provides a validated solution: • Stable fluorescence down to pH 4, unlike DAF-2 which fails in acidic conditions. • Exceptional photostability: no photobleaching after 3 h of sunlight exposure. • Red-shifted emission (Ex/Em 562/579 nm) avoids autofluorescence, improving signal-to-background in flow cytometry and high-throughput assays.

Molecular Formula C28H32N4O3
Molecular Weight 472.6 g/mol
CAS No. 261351-45-5
Cat. No. B1357170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDar-2
CAS261351-45-5
Molecular FormulaC28H32N4O3
Molecular Weight472.6 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N
InChIInChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3
InChIKeyLJSMMWFTVBPRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAR-2 Chemical Identity & Probe Profile


DAR-2 (5,6-Diamino-N,N,N',N'-tetraethylrhodamine) is a synthetic rhodamine-based fluorescent probe designed for the detection and quantification of nitric oxide (NO) [1]. This compound, with a molecular weight of 472.58 g/mol and the formula C28H32N4O3, is characterized by its >97% purity (HPCE) . It is fundamentally a tool for research into NO signaling, a pathway of significant importance in cardiovascular, neurological, and immunological studies [2].

Workflow Fluorescent NO detection probe for fluorescence microscopy and live-cell imaging studies
Selection Rhodamine-based red-emitting probe with reported photostability under sustained illumination
Context Reported functional in acidic microenvironments; supports NO signaling pathway research

Why DAR-2 Is Not Interchangeable with Other NO Probes


Substituting DAR-2 with another fluorescent NO probe, even one from the same class, carries significant risk of data variability and experimental failure. Different probes exhibit distinct photophysical properties, pH sensitivities, and specificities that directly impact signal detection and quantification [1]. For instance, the widely used green fluorescein-based probes (e.g., DAF-2) are prone to photobleaching and are limited to a narrower pH range, which can be critical for live-cell or in vivo imaging where pH may fluctuate [2]. Conversely, other red rhodamine probes (e.g., DAR-4M) have been shown to respond to reactive nitrogen species other than NO, compromising specificity [3]. The following sections provide the quantitative, evidence-based differentiation required to justify the specific selection of DAR-2 for certain applications.

This Product · DAR-2 Red rhodamine probe; reported photostability under extended illumination; functional from pH 4
DAF-2 · May Shift Green fluorescein probe; photobleaching may exceed 70% under sustained light; signal may become unreliable below pH 6
This Product · DAR-2 Reported NO-specific detection context; validated for NO photodonor quantification with defined interference constraints
DAR-4M · May Shift Related rhodamine probe; reported broader RNS reactivity; NO specificity context may not transfer directly

DAR-2 Comparative Performance Evidence


Superior Photostability Over DAF-2

DAR-2 demonstrates dramatically superior photostability compared to the classical fluorescein-based probe DAF-2. In side-by-side comparisons, DAR-2 and its class were reported as 'not photobleached' after a 3-hour exposure to sunlight, whereas DAF-2 photobleached by more than 70% under the same conditions [1]. This represents a fundamental performance advantage for any application requiring sustained or repeated illumination, such as time-lapse imaging, confocal microscopy, or flow cytometry.

Photostability vs DAF-2
Head-to-head
DAR-2: not photobleached after 3 h sunlight exposure
DAF-2: photobleached >70% under same conditions
Supports sustained-illumination assay context
0.1 M phosphate buffer, pH 7.4; data to verify for specific protocol
Fluorescence Microscopy Live-Cell Imaging Nitric Oxide Photostability Rhodamine

Broader pH Compatibility in Acidic Environments

DAR-2 provides a more robust and reliable fluorescent signal across a wider range of pH conditions compared to the fluorescein-based DAF-2. This is a critical differentiator for applications in acidic subcellular compartments (e.g., lysosomes, endosomes) or under experimental conditions where pH cannot be strictly controlled [1]. While the fluorescence of DAF-2 is highly pH-dependent and becomes unreliable below pH 6, DAR-2 maintains signal integrity down to pH 4 [2].

pH range vs DAF-2
Head-to-head
DAR-2: reliable signal above pH 4
DAF-2: reliable signal above pH 6
Supports acidic-compartment NO assay context
2 pH-unit broader applicability in acidic environments reported
Fluorescence Microscopy Live-Cell Imaging pH Stability Nitric Oxide Rhodamine

Red-Shifted Spectra Reduce Autofluorescence

DAR-2's excitation and emission maxima are significantly red-shifted compared to green fluorescein probes like DAF-2. Specifically, DAR-2 has an excitation maximum (λex) at 562 nm and an emission maximum (λem) at 579 nm, whereas DAF-2 exhibits λex/λem at ~490/515 nm . This spectral separation is not trivial; it substantially reduces overlap with the natural autofluorescence emitted by many cellular components (e.g., NADH, flavins), which predominantly occurs in the blue-green region of the spectrum [1].

Spectral shift vs DAF-2
Reported
λex 562 nm / λem 579 nm
Supports low-autofluorescence imaging context
~72 nm excitation shift from DAF-2; 0.1 M phosphate buffer, pH 7.4
Fluorescence Microscopy Live-Cell Imaging Spectral Properties Autofluorescence Rhodamine

Defined NO Specificity vs. DAR-4M

A key advantage of DAR-2 over later-generation rhodamine probes like DAR-4M is its validated applicability and defined operational constraints. A 2021 study systematically evaluated DAR-2 for quantifying NO from light-activatable donors and established that it can be reliably used for this purpose, provided the experimental system does not also generate singlet oxygen [1]. In contrast, the related probe DAR-4M has been shown to react with a broader range of reactive nitrogen species, and its signal is not specific to NO alone, making it unsuitable for applications requiring precise NO quantification [2].

NO specificity vs DAR-4M
Class-level
DAR-2: validated for NO photodonor quantification; singlet oxygen interference noted
DAR-4M: broader RNS reactivity reported
Supports NO-specific detection assay context
Specificity context may require validation per experimental system
Fluorescence Assay Validation Nitric Oxide Specificity Rhodamine

NO Detection Limit Comparison with DAF-2

While DAR-2 is a highly sensitive probe, its limit of detection (LOD) for NO is 10 nM in vitro, which is a quantitative but slightly lower sensitivity than the 5 nM LOD reported for DAF-2 under similar conditions [1]. This represents a trade-off; the user accepts a 5 nM higher detection threshold in exchange for DAR-2's vastly superior photostability, broader pH range, and red-shifted emission.

LOD comparison with DAF-2
Head-to-head
~10 nM in vitro
Supports LOD-informed assay design context
DAF-2 LOD ~5 nM; trade-off context for photostability and pH range
Fluorescence Assay Sensitivity Nitric Oxide Detection Limit Rhodamine

DAR-2 Best-Fit Application Scenarios


Live-Cell NO Imaging in Acidic Microenvironments

Researchers studying NO production in acidic microenvironments, such as within lysosomes or at sites of inflammation where the extracellular pH can drop, should select DAR-2. This scenario directly leverages DAR-2's proven ability to maintain a stable fluorescent signal down to pH 4, a range where the more common DAF-2 probe fails [1].

NO Detection in Photochemical and PDT Studies

For experiments involving light-activated NO donors or in PDT research where both NO and singlet oxygen (1O2) may be produced, DAR-2 is a specifically validated tool. A recent study confirms its utility for quantifying NO photorelease but crucially notes that the presence of 1O2 will cause interfering signal [2]. This defined limitation makes DAR-2 a valuable control or primary probe in well-designed photochemical studies.

Time-Lapse and 3D Confocal Microscopy

Applications demanding prolonged or repeated laser excitation, such as time-lapse recording of NO production over hours or z-stack acquisition in confocal microscopy, benefit most from DAR-2. Its exceptional photostability, documented by no photobleaching after 3 hours of sunlight exposure, ensures consistent signal intensity and quantitative reliability throughout the entire imaging period [3].

High-Content Screening and Flow Cytometry

In high-throughput assays or flow cytometry experiments, DAR-2's red-shifted emission (Ex/Em 562/579 nm) is advantageous. This spectral profile avoids the common blue-green autofluorescence of cells and culture media, significantly improving the signal-to-background ratio and enabling clearer discrimination of NO-producing cell subpopulations compared to green probes .

Application
Selection Property
Validation Focus
Live-cell NO imaging in acidic microenvironments
pH-tolerant fluorescence signal
Signal integrity at pH 4–6 in lysosomal or inflammatory models
NO detection in photochemical and PDT studies
Reported NO photodonor assay context
Singlet oxygen interference review per experimental design
Time-lapse and 3D confocal microscopy
Sustained-illumination photostability profile
Signal consistency over extended or repeated laser exposure
High-content screening and flow cytometry
Red-shifted emission profile
Autofluorescence background reduction in cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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